

Spectroscopic Profile of 1-Phenylpropan-1-amine: A Technical Guide

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Compound of Interest

Compound Name: **1-Phenylpropan-1-amine**

Cat. No.: **B1219004**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the primary amine, **1-phenylpropan-1-amine**. The information is presented to support research, development, and quality control activities involving this compound.

Spectral Data Summary

The following tables summarize the key spectral data for **1-phenylpropan-1-amine**, providing a quantitative reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.20-7.40	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~4.10	Triplet	1H	Methine proton (-CH(NH ₂)-)
~1.70	Multiplet	2H	Methylene protons (-CH ₂ -CH ₃)
~1.50	Singlet (broad)	2H	Amine protons (-NH ₂)
~0.90	Triplet	3H	Methyl protons (-CH ₃)

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Carbon Type	Assignment
~145	Quaternary	Aromatic C (C1')
~128	Tertiary	Aromatic CH (C3'/C5')
~127	Tertiary	Aromatic CH (C4')
~126	Tertiary	Aromatic CH (C2'/C6')
~58	Tertiary	Methine C (-CH(NH ₂)-)
~30	Secondary	Methylene C (-CH ₂ -)
~10	Primary	Methyl C (-CH ₃)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3380-3300	Medium, Sharp (doublet)	N-H Stretch (asymmetric & symmetric)	Primary Amine
3100-3000	Medium	C-H Stretch	Aromatic
2960-2850	Medium to Strong	C-H Stretch	Aliphatic (CH ₃ , CH ₂ , CH)
1600-1580	Medium	N-H Bend (Scissoring)	Primary Amine
1495, 1450	Medium to Strong	C=C Stretch	Aromatic Ring
760, 700	Strong	C-H Bend (out-of- plane)	Monosubstituted Benzene

Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment
135	Moderate	[M] ⁺ (Molecular Ion)
106	High	[M - C ₂ H ₅] ⁺
79	Moderate	[C ₆ H ₇] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Sample Preparation: A solution of **1-phenylpropan-1-amine** (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) (0.5-0.7 mL) within a standard 5

mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

¹H NMR Spectroscopy Protocol:

- Instrument: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Acquisition Parameters:
 - Number of Scans: 16-32
 - Relaxation Delay: 1-2 seconds
 - Acquisition Time: 3-4 seconds
 - Spectral Width: -2 to 12 ppm
- Processing: Fourier transformation of the Free Induction Decay (FID) signal, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal.

¹³C NMR Spectroscopy Protocol:

- Instrument: A 100 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Parameters:
 - Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
 - Relaxation Delay: 2-5 seconds
 - Acquisition Time: 1-2 seconds
 - Spectral Width: 0 to 200 ppm

- Processing: Fourier transformation, phase and baseline correction. The solvent signal (e.g., CDCl_3 at 77.16 ppm) is used for chemical shift referencing.

Infrared (IR) Spectroscopy

Sample Preparation: As **1-phenylpropan-1-amine** is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

FT-IR Spectroscopy Protocol:

- Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
- Mode: Transmission.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
- Background Correction: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The analysis is performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A dilute solution of **1-phenylpropan-1-amine** in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column before entering the mass spectrometer. Ionization is typically achieved by Electron Ionization (EI) at 70 eV.

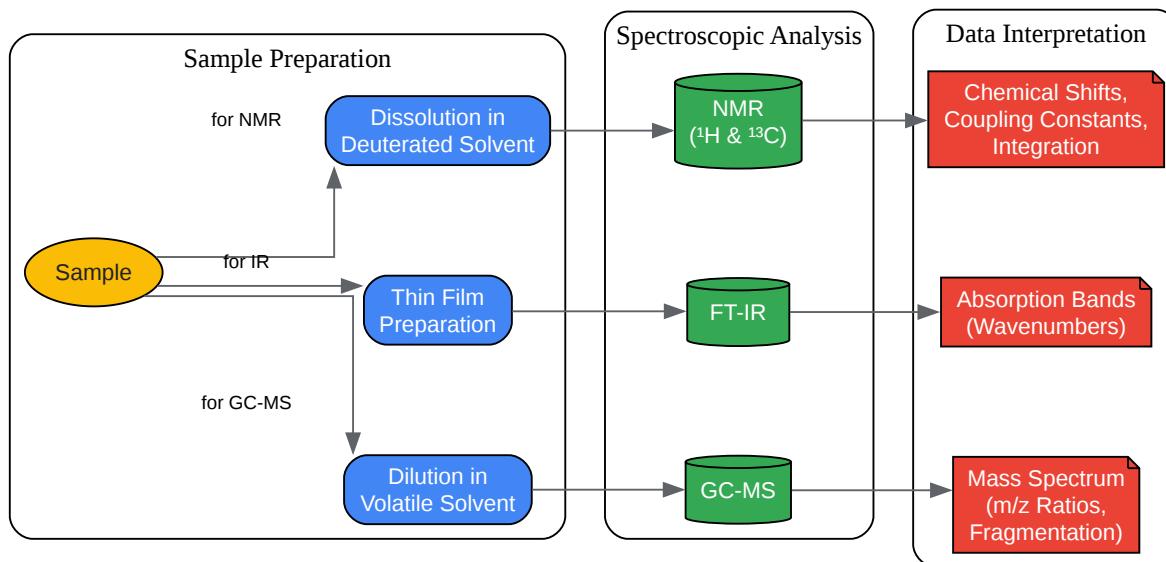
GC-MS Protocol:

- GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 50-70 °C, hold for 1-2 minutes.
 - Ramp: Increase temperature at a rate of 10-20 °C/min to 250-280 °C.
 - Final hold: 2-5 minutes.
- MS Parameters:
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: m/z 40-400.
 - Scan Mode: Full scan.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **1-phenylpropan-1-amine**.



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